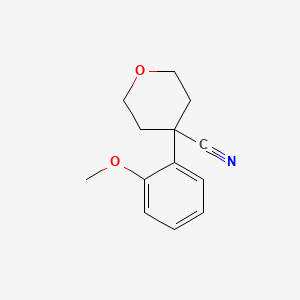![molecular formula C13H11N3OS2 B2580058 (Z)-Methoxy({[6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene})amin CAS No. 339022-73-0](/img/structure/B2580058.png)
(Z)-Methoxy({[6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene})amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is a complex organic compound featuring a unique imidazo[2,1-b][1,3]thiazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenylsulfanyl and O-methyloxime functional groups contributes to its distinctive chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound’s unique structure allows it to be used in studies of enzyme inhibition and protein binding.
Material Science: Its chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime typically involves multiple steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is usually introduced via nucleophilic substitution reactions, where a phenylthiol reacts with a suitable leaving group on the imidazo[2,1-b][1,3]thiazole ring.
Formylation: The formyl group is introduced through a Vilsmeier-Haack reaction, using DMF and POCl₃.
O-Methyloxime Formation: The final step involves the reaction of the formyl group with methoxyamine hydrochloride in the presence of a base to form the O-methyloxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazo[2,1-b][1,3]thiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in various substitution reactions, particularly at the phenylsulfanyl group and the imidazo[2,1-b][1,3]thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can react under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism by which 6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime exerts its effects is primarily through interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can engage in π-π interactions and hydrogen bonding, while the imidazo[2,1-b][1,3]thiazole core can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenylimidazo[2,1-b][1,3]thiazole Derivatives: These compounds share the imidazo[2,1-b][1,3]thiazole core but differ in the substituents attached to the ring.
Phenylsulfanyl Substituted Heterocycles: Compounds with phenylsulfanyl groups attached to different heterocyclic cores.
Uniqueness
6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the O-methyloxime group, in particular, differentiates it from other similar compounds, providing unique binding properties and reactivity.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Eigenschaften
IUPAC Name |
(Z)-N-methoxy-1-(6-phenylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-17-14-9-11-12(15-13-16(11)7-8-18-13)19-10-5-3-2-4-6-10/h2-9H,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFJLSLQIVKBOO-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(N=C2N1C=CS2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=C(N=C2N1C=CS2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2579979.png)
![N-isopropyl-1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2579981.png)

![5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2579983.png)


![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2579986.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2579989.png)

![3-(3-Chlorophenyl)-8-((3,4-dimethoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2579994.png)
![9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol](/img/structure/B2579995.png)
![Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2579998.png)
